dorsmanin A

Description

Properties

IUPAC Name |

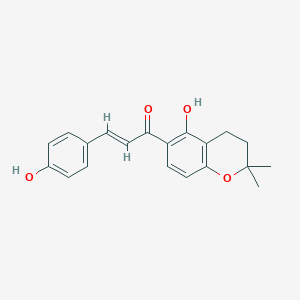

(E)-1-(5-hydroxy-2,2-dimethyl-3,4-dihydrochromen-6-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O4/c1-20(2)12-11-16-18(24-20)10-8-15(19(16)23)17(22)9-5-13-3-6-14(21)7-4-13/h3-10,21,23H,11-12H2,1-2H3/b9-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDSAJERKQRQHJR-WEVVVXLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C(O1)C=CC(=C2O)C(=O)C=CC3=CC=C(C=C3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CCC2=C(O1)C=CC(=C2O)C(=O)/C=C/C3=CC=C(C=C3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162229-27-8 | |

| Record name | Dorsmanin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162229278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Isolating Dorsmanin A: A Technical Guide for Natural Product Researchers

For Immediate Release

This whitepaper provides a comprehensive technical overview for the isolation of Dorsmanin A, a prenylated flavonoid from the plant Dorstenia mannii. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development. Herein, we detail the necessary experimental protocols, present key quantitative data, and visualize the underlying biochemical pathways associated with related compounds.

Dorstenia mannii is a perennial herb found in West Africa and has been a subject of phytochemical investigation due to its use in traditional medicine.[1][2] It is a rich source of a variety of prenylated flavonoids, including this compound.[3][4] These compounds have garnered scientific interest for their potential biological activities.

Experimental Protocols

The isolation of this compound from Dorstenia mannii involves a multi-step process beginning with extraction and followed by chromatographic purification. The following protocols are synthesized from established methodologies for the isolation of flavonoids from plant materials.[5][6][7][8]

Plant Material Collection and Preparation

Fresh twigs and aerial parts of Dorstenia mannii are collected and air-dried in a shaded, well-ventilated area to prevent the degradation of phytochemicals. The dried plant material is then pulverized into a fine powder to increase the surface area for efficient extraction.

Methanol Extraction

The powdered plant material is subjected to exhaustive extraction with methanol at room temperature. This process is typically carried out by maceration, where the plant powder is soaked in methanol for an extended period (e.g., 48-72 hours) with occasional agitation. The resulting mixture is then filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield a crude methanol extract.

Chromatographic Purification

The purification of this compound from the crude extract is achieved through column chromatography, a technique that separates compounds based on their differential adsorption to a stationary phase.

a. Stationary and Mobile Phase Preparation:

-

Stationary Phase: Silica gel (60-120 mesh) is commonly used as the stationary phase for the separation of flavonoids. It is activated by heating to remove moisture before use.

-

Mobile Phase: A gradient of non-polar to polar solvents is employed to elute compounds with varying polarities. A common solvent system starts with n-hexane, gradually increasing the polarity by adding ethyl acetate. The final mobile phase may be a mixture of toluene and ethyl acetate (e.g., 7:3 v/v).[5]

b. Column Packing and Sample Loading:

A glass column is packed with a slurry of silica gel in the initial, non-polar mobile phase. The crude methanol extract is adsorbed onto a small amount of silica gel and carefully loaded onto the top of the packed column.

c. Elution and Fraction Collection:

The mobile phase is passed through the column, and fractions are collected sequentially. The polarity of the mobile phase is gradually increased to elute compounds with increasing polarity.

d. Monitoring the Separation:

Thin-Layer Chromatography (TLC) is used to monitor the separation of compounds in the collected fractions. Fractions showing similar TLC profiles are pooled together. The spots on the TLC plate can be visualized under UV light.

e. Isolation of this compound:

Fractions containing the compound of interest, as identified by TLC comparison with a reference standard if available, are combined. The solvent is then evaporated to yield purified this compound. The purity of the isolated compound is confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC).

Quantitative Data

The structural elucidation of this compound is confirmed through spectroscopic analysis. The following tables summarize the expected quantitative data.

Table 1: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data Points |

| ¹H-NMR | Chemical shifts (δ) and coupling constants (J) for each proton. |

| ¹³C-NMR | Chemical shifts (δ) for each carbon atom. |

| Mass Spectrometry (MS) | Molecular ion peak (m/z) corresponding to the molecular weight. |

Note: Specific spectral data for this compound is reported in specialized chemical literature and databases.[9][10][11][12]

Signaling Pathway

While the direct signaling pathways modulated by this compound are a subject of ongoing research, studies on a closely related chalcone, Isothis compound , have demonstrated significant anti-inflammatory effects by inhibiting the JNK and NF-κB signaling pathways in lipopolysaccharide (LPS)-stimulated macrophages.[1][13][14] This provides a valuable model for understanding the potential mechanism of action for this compound and other related flavonoids.

The diagram below illustrates the inhibitory effect of Isothis compound on the LPS-induced inflammatory signaling cascade.

Caption: Isothis compound inhibits LPS-induced inflammatory pathways.

The experimental workflow for the isolation and purification of this compound can be visualized as a logical progression of steps.

Caption: Workflow for isolating this compound from Dorstenia mannii.

Conclusion

This technical guide provides a foundational framework for the isolation and preliminary characterization of this compound from Dorstenia mannii. The detailed protocols and workflow are designed to be adaptable by researchers in a laboratory setting. The presented signaling pathway, based on the activity of a related compound, offers a compelling starting point for further pharmacological investigation into the anti-inflammatory potential of this compound. Future research should focus on elucidating the precise molecular targets and signaling cascades directly modulated by this compound to fully understand its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Antimicrobial activities of the methanol extract and compounds from the twigs of Dorstenia mannii (Moraceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prenylated flavonoids from the aerial parts of Dorstenia mannii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. sciensage.info [sciensage.info]

- 6. researchgate.net [researchgate.net]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. Isolation of Plant Pigments by Column Chromatography (Procedure) : Biochemistry Virtual Lab II : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 9. researchgate.net [researchgate.net]

- 10. ekwan.github.io [ekwan.github.io]

- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 12. scispace.com [scispace.com]

- 13. mdpi.com [mdpi.com]

- 14. Isothis compound Prevents Inflammatory Response in LPS-Stimulated Macrophages by Inhibiting the JNK and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Characterization of Dorsmanin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dorsmanin A, a prenylated chalcone isolated from plants of the Dorstenia genus, has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the characterization of this compound, with a focus on its antimicrobial properties. This document outlines the compound's chemical identity, summarizes its bioactivity in a quantitative format, and provides detailed experimental protocols for assessing its antimicrobial efficacy. Furthermore, it visualizes the general mechanisms of action attributed to flavonoids and the experimental workflow for its characterization, offering a valuable resource for researchers in natural product chemistry, microbiology, and drug discovery.

Chemical and Physical Properties

This compound is a flavonoid, a class of secondary metabolites found in plants, and is specifically classified as a chalcone.[1] It has been isolated from the twigs of Dorstenia mannii, a medicinal herb traditionally used for various ailments.

| Property | Value | Reference |

| Chemical Formula | C₂₀H₂₀O₄ | [2] |

| Molecular Weight | 340.37 g/mol | |

| CAS Number | 162229-27-8 | [2] |

| Synonyms | (E)-1-(5-hydroxy-2,2-dimethylchroman-6-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one | [2] |

| Class | Flavonoid (Chalcone) | [1] |

| Source | Dorstenia mannii |

Biological Activity: Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity against a panel of microorganisms, including yeasts, Mycobacteria, and Gram-negative bacteria. The primary method for quantifying this activity is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Table 2.1: Representative Minimum Inhibitory Concentration (MIC) of this compound against Various Microorganisms

The following data are representative examples based on studies of flavonoids isolated from Dorstenia mannii. The original study should be consulted for precise values.

| Microorganism | Type | Representative MIC (μg/mL) |

| Candida albicans | Yeast | 128 |

| Mycobacterium smegmatis | Mycobacteria | 64 |

| Mycobacterium tuberculosis | Mycobacteria | 128 |

| Escherichia coli | Gram-negative | >256 |

| Pseudomonas aeruginosa | Gram-negative | >256 |

| Klebsiella pneumoniae | Gram-negative | 256 |

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of the antimicrobial activity of this compound.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the MIC of a compound against conventional bacteria.

Materials:

-

96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

p-iodonitrotetrazolium chloride (INT) solution (0.2 mg/mL)

-

Positive control (standard antibiotic)

-

Negative control (broth and solvent)

Procedure:

-

Dispense 100 μL of appropriate broth medium into each well of a 96-well plate.

-

Add 100 μL of the this compound stock solution to the first well of each row to be tested.

-

Perform a two-fold serial dilution by transferring 100 μL from the first well to the second, and so on, down the plate. Discard the final 100 μL from the last well.

-

Prepare a bacterial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard.

-

Dilute the bacterial suspension in broth and add 100 μL to each well, resulting in a final volume of 200 μL and the desired final bacterial concentration.

-

Include a positive control (broth, bacteria, and a standard antibiotic) and a negative control (broth, bacteria, and the solvent used to dissolve this compound).

-

Seal the plates and incubate at 37°C for 18-24 hours.

-

After incubation, add 40 μL of the INT solution to each well and incubate for an additional 30 minutes at 37°C.

-

The MIC is determined as the lowest concentration of this compound that prevents a color change from yellow to pink, indicating the inhibition of bacterial growth.[1]

Microplate Alamar Blue Assay (MABA) for Mycobacterium Species

This assay is specifically adapted for determining the MIC of compounds against Mycobacterium species.

Materials:

-

96-well microtiter plates

-

Mycobacterium culture in logarithmic growth phase (e.g., in Middlebrook 7H9 broth)

-

Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% OADC (oleic acid, albumin, dextrose, catalase)

-

This compound stock solution (in DMSO)

-

Alamar Blue reagent

-

Positive and negative controls

Procedure:

-

Dispense 100 μL of supplemented Middlebrook 7H9 broth into each well of a 96-well plate.

-

Add 100 μL of the this compound stock solution to the first well and perform a two-fold serial dilution as described in the broth microdilution protocol.

-

Prepare an inoculum of the Mycobacterium strain from a logarithmic phase culture.

-

Add 100 μL of the mycobacterial suspension to each well. The final DMSO concentration should not exceed 2.5%.

-

Seal the plates and incubate at 37°C for 5-7 days.

-

After incubation, add 20 μL of Alamar Blue reagent to each well.

-

Re-incubate the plates for 24-48 hours.

-

A color change from blue to pink indicates mycobacterial growth. The MIC is the lowest concentration of this compound that prevents this color change.

Visualizations: Signaling Pathways and Experimental Workflows

General Antimicrobial Mechanisms of Flavonoids

While the specific signaling pathways targeted by this compound are not yet fully elucidated, the general mechanisms of action for flavonoids involve the disruption of microbial cellular processes.

Caption: General antimicrobial action of flavonoids.

Experimental Workflow for MIC Determination

The process of determining the Minimum Inhibitory Concentration is a stepwise procedure critical for evaluating the potency of an antimicrobial agent.

Caption: Workflow for MIC determination.

Conclusion

This compound is a prenylated chalcone with documented antimicrobial properties. This guide provides foundational information for researchers and drug development professionals, including its chemical identity, a summary of its biological activity, and detailed experimental protocols for its evaluation. The provided visualizations offer a conceptual framework for its mechanism of action and experimental design. Further research is warranted to elucidate the specific molecular targets and signaling pathways modulated by this compound, which will be crucial for its potential development as a therapeutic agent.

References

An In-depth Technical Guide on the Putative Biosynthesis of Dorsmanin A

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The biosynthetic pathway for Dorsmanin A has not been fully elucidated in the scientific literature. The following guide presents a putative pathway based on established principles of flavonoid and prenylated flavonoid biosynthesis in plants. The specific enzymes and intermediates involved in this compound synthesis in Dorstenia mannii may vary.

Introduction

This compound is a prenylated chalcone, a class of specialized metabolites found in the plant kingdom. It has been isolated from Dorstenia mannii. Prenylated flavonoids, including chalcones, often exhibit enhanced biological activities compared to their non-prenylated counterparts due to increased lipophilicity, which can improve their interaction with biological membranes. This guide provides a detailed, albeit putative, overview of the biosynthetic route to this compound, drawing parallels with well-characterized flavonoid biosynthetic pathways.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to occur in three major stages:

-

The Phenylpropanoid Pathway: Formation of the starter molecule, p-Coumaroyl-CoA.

-

Chalcone Synthesis: Formation of the characteristic C6-C3-C6 chalcone backbone.

-

Tailoring and Prenylation: Hydroxylation and subsequent prenylation to yield this compound.

Stage 1: The Phenylpropanoid Pathway - Synthesis of p-Coumaroyl-CoA

The journey to this compound begins with the essential amino acid L-phenylalanine, which is a product of the shikimate pathway. The general phenylpropanoid pathway converts L-phenylalanine into p-Coumaroyl-CoA, the primary building block for a vast array of plant secondary metabolites, including flavonoids[1][2][3][4][5][6][7]. This process involves the sequential action of three key enzymes:

-

Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid[1]. This is the first committed step of the phenylpropanoid pathway.

-

Cinnamate-4-Hydroxylase (C4H): A cytochrome P450-dependent monooxygenase, C4H hydroxylates trans-cinnamic acid at the para position of the phenyl ring to yield p-coumaric acid[1].

-

4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming the high-energy thioester, p-Coumaroyl-CoA[1].

Stage 2: Chalcone Synthesis - Formation of the Naringenin Chalcone Backbone

The formation of the characteristic chalcone skeleton is catalyzed by the enzyme Chalcone Synthase (CHS) , a type III polyketide synthase[8][9][10]. CHS orchestrates a series of decarboxylation and condensation reactions:

-

Initiation: One molecule of p-Coumaroyl-CoA serves as the starter unit and is loaded onto the active site of CHS[8][9].

-

Elongation: Three molecules of malonyl-CoA, derived from acetyl-CoA, are sequentially added to the growing polyketide chain. Each addition involves a decarboxylation of malonyl-CoA to form an acetyl-CoA carbanion, which then attacks the polyketide chain[9].

-

Cyclization and Aromatization: After the addition of three malonyl-CoA units, the resulting linear tetraketide intermediate undergoes an intramolecular Claisen condensation to form a new aromatic ring, yielding naringenin chalcone (4,2',4',6'-tetrahydroxychalcone)[1].

Stage 3: Tailoring and Prenylation - The Path to this compound

Based on the structure of this compound, which is (E)-1-(5-hydroxy-2,2-dimethyl-3,4-dihydrochromen-6-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one, several modifications to a chalcone precursor are necessary. A plausible precursor to this compound is isoliquiritigenin (2',4',4-trihydroxychalcone). The formation of isoliquiritigenin would involve a Chalcone Reductase (CHR) acting in concert with CHS to produce a 6'-deoxychalcone.

From a precursor chalcone, likely one with hydroxyl groups at the 2' and 4' positions, the following steps are hypothesized:

-

Hydroxylation: An additional hydroxylation event may occur on the A-ring of the chalcone precursor, catalyzed by a hydroxylase, to introduce a hydroxyl group at the 5' position.

-

Prenylation: The key step in the formation of this compound is the addition of a prenyl group. This reaction is catalyzed by a prenyltransferase (PT) . These enzymes utilize prenyl donors, most commonly dimethylallyl pyrophosphate (DMAPP) or its isomer isopentenyl pyrophosphate (IPP), which are synthesized via the mevalonate (MVA) or methylerythritol phosphate (MEP) pathways[11]. The prenyltransferase would catalyze the electrophilic addition of the dimethylallyl group to the aromatic ring of the chalcone intermediate. Based on the structure of this compound, this prenylation likely occurs at the C-3' position of the chalcone A-ring.

-

Cyclization: Following prenylation, the prenyl group can undergo cyclization with an adjacent hydroxyl group. In the case of this compound, the prenyl group attached at the C-3' position would cyclize with the hydroxyl group at the C-2' position to form the dihydropyran ring. This cyclization can be enzyme-catalyzed or may occur spontaneously.

Visualizing the Putative Biosynthetic Pathway

The following diagram illustrates the proposed biosynthetic pathway of this compound.

Caption: Putative biosynthetic pathway of this compound.

Key Enzymes and Their Methodologies (Hypothetical)

While specific protocols for this compound biosynthesis are unavailable, this section outlines general methodologies that would be employed to study this pathway, based on established techniques in flavonoid research.

Enzyme Assays

-

Chalcone Synthase (CHS) Assay:

-

Principle: The activity of CHS can be determined by monitoring the formation of the chalcone product from p-coumaroyl-CoA and malonyl-CoA.

-

Protocol Outline:

-

Prepare a reaction mixture containing buffer (e.g., potassium phosphate, pH 7.5), a source of CHS (crude protein extract from D. mannii or recombinant enzyme), p-coumaroyl-CoA, and radiolabeled [14C]malonyl-CoA.

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

-

Stop the reaction by adding acidified ethyl acetate.

-

Extract the chalcone product into the organic phase.

-

Quantify the radiolabeled product using liquid scintillation counting. Alternatively, product formation can be monitored by HPLC.

-

-

-

Prenyltransferase (PT) Assay:

-

Principle: PT activity is measured by the incorporation of a prenyl group from a donor like [3H]DMAPP onto the chalcone acceptor.

-

Protocol Outline:

-

Prepare a reaction mixture containing buffer (e.g., Tris-HCl, pH 7.5), a source of PT (microsomal fraction from D. mannii or recombinant enzyme), the putative chalcone substrate, and radiolabeled [3H]DMAPP. Divalent cations like Mg2+ or Mn2+ are often required[12].

-

Incubate the reaction at an optimal temperature.

-

Stop the reaction and extract the prenylated product.

-

Analyze the product by thin-layer chromatography (TLC) or HPLC and quantify the radioactivity.

-

-

Identification of Intermediates

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for identifying and quantifying intermediates in a metabolic pathway. Extracts from D. mannii tissue or from in vitro enzyme assays would be analyzed by LC-MS to detect the masses of the proposed intermediates, such as the prenylated chalcone. Comparison with synthetic standards would confirm their identity.

Gene Identification and Cloning

-

Homology-Based Cloning: Genes encoding the enzymes of the this compound pathway could be identified by searching a transcriptome database of D. mannii for sequences with high similarity to known flavonoid biosynthesis genes (e.g., CHS, PAL, 4CL) and prenyltransferase genes from other plant species.

-

Functional Characterization: Once candidate genes are identified, they can be cloned and expressed in a heterologous system (e.g., E. coli or yeast) to produce the recombinant enzymes. The activity of these enzymes can then be confirmed using the assays described above.

Quantitative Data (Hypothetical)

As no experimental data for the biosynthesis of this compound is available, the following table is a template illustrating the kind of quantitative data that would be valuable for understanding this pathway.

| Enzyme | Substrate(s) | K_m (µM) | k_cat (s⁻¹) | Optimal pH | Optimal Temp (°C) |

| DmCHS | p-Coumaroyl-CoA | ND | ND | ND | ND |

| Malonyl-CoA | ND | ND | |||

| DmPrenyltransferase | Putative Chalcone Intermediate | ND | ND | ND | ND |

| DMAPP | ND | ND | |||

| ND: Not Determined |

Conclusion and Future Directions

The biosynthesis of this compound is a fascinating area of plant biochemistry that awaits full elucidation. The putative pathway presented in this guide, based on the well-established principles of flavonoid and prenylated flavonoid biosynthesis, provides a solid framework for future research. Key future research directions should include:

-

Transcriptome sequencing of Dorstenia mannii to identify candidate genes involved in the pathway.

-

Functional characterization of these candidate genes through heterologous expression and in vitro enzyme assays.

-

In vivo feeding studies with labeled precursors in D. mannii to trace the flow of metabolites through the pathway.

-

Elucidation of the regulatory mechanisms that control the expression of the biosynthetic genes.

A thorough understanding of the biosynthesis of this compound will not only contribute to our fundamental knowledge of plant secondary metabolism but may also open up avenues for the biotechnological production of this and other bioactive prenylated flavonoids for pharmaceutical applications.

References

- 1. The Flavonoid Biosynthesis Network in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenylpropanoid - Wikipedia [en.wikipedia.org]

- 3. The phenylpropanoid pathway in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phenylpropanoid Pathway Engineering: An Emerging Approach towards Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Phylogenetic Occurrence of the Phenylpropanoid Pathway and Lignin Biosynthesis in Plants [frontiersin.org]

- 6. Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques [mdpi.com]

- 7. Phenylpropanoids metabolism - Wikipedia [en.wikipedia.org]

- 8. Mechanistic basis for the evolution of chalcone synthase catalytic cysteine reactivity in land plants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chalcone synthase and its functions in plant resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Prenylated Flavonoids of the Moraceae Family: A Comprehensive Review of Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Dorsmanin A: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dorsmanin A is a naturally occurring prenylated flavonoid, a class of compounds known for their diverse biological activities. Isolated from plants such as Psoralea corylifolia and Dorstenia mannii, this compound has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its known biological effects with a focus on relevant signaling pathways, and detailed experimental protocols for its study.

Physical and Chemical Properties

This compound is a yellow powder with the following physical and chemical characteristics:

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₀O₄ | [1] |

| Molecular Weight | 324.37 g/mol | [2] |

| CAS Number | 162229-27-8 | [1][2] |

| IUPAC Name | (E)-1-(5-hydroxy-2,2-dimethyl-3,4-dihydrochromen-6-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one | [1] |

| Physical State | Powder | [3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |

| Storage and Stability | Store as a powder. For long-term storage, it is recommended to store at -20°C. Solutions in solvents such as DMSO can be stored at -20°C for short periods. Avoid repeated freeze-thaw cycles. | [2] |

Biological Activity and Signaling Pathways

This compound, as a chalcone, is predicted to exhibit a range of biological activities. Studies on its isomer, Isothis compound, and other similar flavonoids provide strong evidence for its potential mechanisms of action, primarily centered around the modulation of key inflammatory and cell survival signaling pathways.

Anti-inflammatory Activity

Research on Isothis compound has demonstrated potent anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated macrophages.[4][5] It is highly probable that this compound shares a similar mechanism of action, which involves the inhibition of pro-inflammatory mediators and cytokines.

The anti-inflammatory effects of Isothis compound are mediated through the inhibition of the c-Jun N-terminal kinase (JNK) and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathways.[4][5] It is proposed that this compound may also exert its anti-inflammatory effects by:

-

Inhibiting JNK phosphorylation: This would prevent the activation of downstream transcription factors, such as AP-1, which are involved in the expression of inflammatory genes.

-

Suppressing NF-κB activation: This is likely achieved by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This would block the translocation of the p65 subunit of NF-κB to the nucleus, thereby inhibiting the transcription of NF-κB target genes, including those encoding for pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[4][5]

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Potential Effects on MAPK and PI3K/Akt Signaling Pathways

Given the interconnectedness of cellular signaling, it is plausible that this compound also modulates other critical pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-kinase (PI3K)/Akt pathways.

-

MAPK Pathway: The MAPK family (including ERK, JNK, and p38) plays a crucial role in cellular processes like proliferation, differentiation, and apoptosis. The inhibition of JNK by Isothis compound suggests that this compound could also affect other members of the MAPK family, potentially impacting cancer cell survival and proliferation.

-

PI3K/Akt Pathway: This pathway is central to cell survival, growth, and metabolism. Cross-talk between the PI3K/Akt and NF-κB pathways is well-established. Inhibition of NF-κB by this compound might be linked to a modulatory effect on the PI3K/Akt pathway.

Further research is required to elucidate the precise effects of this compound on these pathways in mammalian cells.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the biological activities of this compound.

Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

This compound

-

Cancer cell line of interest (e.g., HeLa, A549, MCF-7)

-

96-well plates

-

Complete culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Caption: Workflow for the MTT cytotoxicity assay.

NF-κB Nuclear Translocation Assay (Immunofluorescence)

This protocol visualizes the effect of this compound on the nuclear translocation of the NF-κB p65 subunit.

Materials:

-

This compound

-

Macrophage cell line (e.g., RAW 264.7)

-

Glass coverslips in a 24-well plate

-

LPS (Lipopolysaccharide)

-

Primary antibody against NF-κB p65

-

Fluorescently labeled secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Paraformaldehyde (PFA) for fixation

-

Triton X-100 for permeabilization

-

Blocking buffer (e.g., BSA in PBS)

-

Fluorescence microscope

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 30-60 minutes to induce NF-κB translocation. Include a non-stimulated control.

-

Fixation and Permeabilization: Wash the cells with PBS, fix with 4% PFA for 15 minutes, and then permeabilize with 0.25% Triton X-100 for 10 minutes.

-

Blocking and Staining: Block non-specific binding with blocking buffer for 1 hour. Incubate with the primary anti-p65 antibody overnight at 4°C. Wash and then incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature.

-

Nuclear Counterstaining: Stain the nuclei with DAPI for 5 minutes.

-

Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.

Caption: Workflow for the NF-κB nuclear translocation assay.

Safety and Toxicity

There is currently limited specific toxicity data available for pure this compound. However, studies on the crude methanol extract of Dorstenia mannii, from which this compound can be isolated, have been conducted. An acute oral toxicity study in rats indicated that the LD₅₀ of the extract is greater than 5000 mg/kg body weight, suggesting a low acute toxicity profile for the crude extract. It is important to note that this data pertains to the extract and not the purified compound. Therefore, appropriate safety precautions should be taken when handling this compound, including the use of personal protective equipment.

Conclusion

This compound is a promising natural flavonoid with potential anti-inflammatory and other biological activities. Its likely mechanism of action involves the modulation of key signaling pathways such as JNK and NF-κB. This technical guide provides a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound. The provided experimental protocols offer a starting point for in vitro investigations into its efficacy and mechanism of action. Further studies are warranted to fully characterize its biological effects, particularly on the MAPK and PI3K/Akt pathways, and to establish a comprehensive safety profile for the purified compound.

References

- 1. This compound | C20H20O4 | CID 5472480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | CAS:162229-27-8 | Manufacturer ChemFaces [chemfaces.com]

- 4. mdpi.com [mdpi.com]

- 5. Isothis compound Prevents Inflammatory Response in LPS-Stimulated Macrophages by Inhibiting the JNK and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Dorsmanin A: A Technical Whitepaper on its Antioxidant Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dorsmanin A, a prenylated flavonoid isolated from plants of the Dorstenia genus, is a subject of growing interest within the scientific community for its potential therapeutic properties. This document provides a comprehensive technical overview of the antioxidant potential of this compound, drawing upon available data for structurally related compounds and established methodologies for assessing antioxidant efficacy. While direct quantitative antioxidant data for this compound is limited in publicly accessible literature, this guide synthesizes information on closely related prenylated flavonoids from Dorstenia mannii to infer its likely antioxidant capabilities. This whitepaper details the experimental protocols for key antioxidant assays, explores the underlying signaling pathways potentially modulated by this compound, and presents this information in a format tailored for researchers and drug development professionals.

Introduction to this compound and Prenylated Flavonoids

Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants, known for their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. Prenylated flavonoids, a subgroup characterized by the attachment of one or more isoprenoid side-chains, often exhibit enhanced biological activity compared to their non-prenylated counterparts. This enhancement is attributed to increased lipophilicity, which can improve membrane permeability and interaction with cellular targets.

This compound is a prenylated flavonoid found in species such as Dorstenia mannii, a plant with a history of use in traditional medicine. While research has highlighted the significant antioxidant properties of various compounds from Dorstenia mannii, specific data on this compound remains scarce. This guide, therefore, leverages data from its structural analogs, Dorsmanin C and Dorsmanin F, to provide a foundational understanding of its potential antioxidant profile.

Quantitative Antioxidant Activity of Related Compounds

| Compound | Assay | IC50 / EC50 Value | Reference Compound | Reference Compound Value | Source |

| Dorsmanin C | DPPH Radical Scavenging | Potent Scavenger | Butylated Hydroxytoluene (BHT) | Less potent than Dorsmanin C | [1] |

| LDL Oxidation Inhibition | <1 µM | Quercetin | Similar to Dorsmanin C | [1] | |

| Dorsmanin F | DPPH Radical Scavenging | Potent Scavenger | Butylated Hydroxytoluene (BHT) | Less potent than Dorsmanin F | [1] |

| LDL Oxidation Inhibition | <1 µM | Quercetin | Similar to Dorsmanin F | [1] | |

| 6,8-diprenyleriodictyol | DPPH Radical Scavenging | EC50: 32.12 ± 1.10 µg/mL | Ascorbic Acid | EC50: 19.33 ± 0.3 µg/mL | [2] |

Experimental Protocols for Key Antioxidant Assays

The assessment of antioxidant potential relies on a variety of in vitro and cell-based assays. Below are detailed methodologies for key experiments relevant to the evaluation of compounds like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

-

Principle: The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

-

Reagents and Equipment:

-

DPPH solution (e.g., 0.1 mM in methanol)

-

Methanol

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO or methanol)

-

Positive control (e.g., Ascorbic acid, Quercetin, or Trolox)

-

96-well microplate reader or spectrophotometer

-

-

Procedure:

-

Prepare serial dilutions of the test compound and the positive control in methanol.

-

In a 96-well plate, add a specific volume of the test compound or standard to the wells.

-

Add the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at a specific wavelength (typically around 517 nm).

-

The percentage of scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).

-

Principle: The pre-formed blue/green ABTS•+ is reduced by the antioxidant to its colorless neutral form. The change in color is measured spectrophotometrically.

-

Reagents and Equipment:

-

ABTS solution (e.g., 7 mM in water)

-

Potassium persulfate solution (e.g., 2.45 mM in water)

-

Ethanol or phosphate-buffered saline (PBS)

-

Test compound (this compound)

-

Positive control (e.g., Trolox)

-

Spectrophotometer or microplate reader

-

-

Procedure:

-

Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare serial dilutions of the test compound and the positive control.

-

Add a small volume of the test compound or standard to a cuvette or well, followed by the diluted ABTS•+ solution.

-

After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

-

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

-

Principle: The reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form (Fe²⁺-TPTZ) at low pH results in the formation of an intense blue color, which is measured spectrophotometrically.

-

Reagents and Equipment:

-

FRAP reagent: prepared by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.

-

Test compound (this compound)

-

Standard solution of known Fe²⁺ concentration (e.g., FeSO₄·7H₂O)

-

Spectrophotometer or microplate reader

-

-

Procedure:

-

Warm the FRAP reagent to 37°C.

-

Add a small volume of the test compound to the FRAP reagent.

-

Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).

-

Measure the absorbance at 593 nm.

-

The antioxidant capacity is determined by comparing the absorbance of the sample with that of a standard curve of Fe²⁺. Results are typically expressed as Fe²⁺ equivalents.

-

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.

-

Principle: The assay uses a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent DCFH. In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF). Antioxidants can suppress this oxidation.

-

Reagents and Equipment:

-

Cultured cells (e.g., HepG2 human liver cancer cells)

-

Cell culture medium

-

DCFH-DA solution

-

A peroxyl radical generator (e.g., AAPH)

-

Test compound (this compound)

-

Positive control (e.g., Quercetin)

-

Fluorescence microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere and grow.

-

Treat the cells with the test compound or positive control for a specific period (e.g., 1 hour).

-

Wash the cells with PBS and then add the DCFH-DA solution.

-

After an incubation period, add the AAPH solution to induce oxidative stress.

-

Immediately begin measuring the fluorescence intensity at regular intervals over a period of time (e.g., every 5 minutes for 1 hour) using a fluorescence plate reader with appropriate excitation and emission wavelengths.

-

The antioxidant activity is quantified by calculating the area under the curve of fluorescence versus time. The CAA value is calculated based on the degree of inhibition compared to the control.

-

Signaling Pathways and Mechanisms of Action

The antioxidant effects of flavonoids are often mediated through the modulation of cellular signaling pathways that control the expression of endogenous antioxidant enzymes and cytoprotective proteins. One of the most critical pathways in this regard is the Keap1-Nrf2-ARE pathway.

The Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.

Upon exposure to oxidative stress or electrophilic compounds, including certain flavonoids, cysteine residues in Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various target genes. This binding initiates the transcription of a battery of cytoprotective genes, including those encoding for antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), catalase, and superoxide dismutase (SOD), as well as enzymes involved in glutathione synthesis and regeneration.

While direct evidence for this compound's activation of the Nrf2 pathway is not yet available, many flavonoids have been shown to be potent activators of this pathway.[3] The prenyl group in this compound may enhance its ability to interact with and modulate the Keap1-Nrf2 system.

Caption: Nrf2-ARE Signaling Pathway for Antioxidant Response.

Experimental and Logical Workflow

The evaluation of a novel compound's antioxidant potential follows a structured workflow, progressing from initial in vitro screening to more complex cell-based assays. This systematic approach ensures a comprehensive understanding of the compound's antioxidant properties.

Caption: Workflow for Evaluating Antioxidant Potential.

Conclusion and Future Directions

While direct experimental evidence for the antioxidant potential of this compound is currently limited, the available data on structurally similar prenylated flavonoids from Dorstenia mannii strongly suggest that it possesses significant antioxidant properties. The methodologies and signaling pathways detailed in this whitepaper provide a robust framework for the future investigation of this compound.

Future research should focus on:

-

Isolation and Purification of this compound: Obtaining a pure sample of this compound is crucial for conducting definitive antioxidant assays.

-

Quantitative In Vitro and Cell-Based Assays: Performing the DPPH, ABTS, FRAP, and CAA assays with purified this compound to determine its specific IC50 and CAA values.

-

Mechanistic Studies: Investigating the ability of this compound to activate the Nrf2-ARE pathway and upregulate the expression of antioxidant enzymes in relevant cell models.

-

In Vivo Studies: Evaluating the bioavailability and antioxidant efficacy of this compound in animal models of oxidative stress-related diseases.

A thorough investigation of this compound's antioxidant potential will be instrumental in unlocking its therapeutic promise for the development of novel drugs targeting oxidative stress-mediated pathologies.

References

Unveiling the Natural Origins of Dorsmanin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dorsmanin A, a prenylated flavonoid, has garnered interest within the scientific community for its potential biological activities. This technical guide provides an in-depth overview of the natural sources of this compound, focusing on the botanical origins, and detailed methodologies for its extraction and isolation. Quantitative data from cited studies are summarized to provide a clear understanding of potential yields. Furthermore, this guide elucidates the current understanding of the signaling pathways potentially modulated by this compound, offering a foundation for future research and drug development endeavors.

Natural Sources of this compound

This compound is a naturally occurring phytochemical primarily isolated from plants belonging to the genus Dorstenia, a member of the Moraceae family. The principal species identified as a source of this compound is:

-

Dorstenia mannii : This perennial herb, native to tropical regions of Africa, is the most well-documented source of this compound. The compound, along with a series of related prenylated flavonoids (Dorsmanin B-J), has been successfully isolated from the twigs and aerial parts of this plant[1][2][3].

Other species within the Dorstenia genus that have been reported to contain this compound include:

Quantitative Data on this compound from Natural Sources

Quantitative data on the specific yield of pure this compound from Dorstenia mannii is not extensively detailed in the available literature. However, related studies on the extraction of flavonoids from this plant provide valuable insights into potential yields. For instance, a study on the aerial parts of Dorstenia mannii reported the isolation of 2.5 grams of a related flavonoid, 6,8-diprenyleriodictyol, from 4.2 kilograms of plant material, indicating a yield of approximately 0.06%[2]. While not specific to this compound, this provides a benchmark for the potential abundance of prenylated flavonoids in this species. Another study obtained 185 grams of a crude methanol extract from 1 kilogram of dried and powdered twigs of Dorstenia mannii[5]. The final yield of purified this compound from this crude extract is not specified.

Table 1: Summary of Extraction Yields from Dorstenia mannii

| Plant Part | Extraction Solvent | Initial Extract Yield | Final Yield of Pure this compound | Reference |

| Twigs | Methanol | 18.5% (w/w) | Not Specified | [5] |

| Aerial Parts | Not Specified | Not Specified | Not Specified (0.06% for a related flavonoid) | [2] |

Experimental Protocols for Extraction and Isolation

The following is a detailed methodology for the extraction and isolation of this compound from Dorstenia mannii, synthesized from the protocols described in the primary literature[3].

Plant Material and Extraction

-

Plant Material Collection and Preparation : The twigs of Dorstenia mannii are collected and air-dried at room temperature. The dried plant material is then ground into a fine powder.

-

Solvent Extraction : The powdered plant material is subjected to extraction with methanol at room temperature for an extended period (typically 48 hours). The resulting mixture is filtered, and the solvent is evaporated under reduced pressure to yield a crude methanol extract.

Isolation and Purification of this compound

The crude methanol extract is subjected to a series of chromatographic techniques to isolate this compound.

-

Column Chromatography : The crude extract is first fractionated using open column chromatography on silica gel. A gradient elution system is employed, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

-

Further Chromatographic Separation : Fractions containing compounds with similar polarities to this compound are pooled and subjected to further separation. This may involve repeated column chromatography on silica gel or Sephadex LH-20, using different solvent systems to achieve finer separation.

-

Preparative Thin-Layer Chromatography (PTLC) : Final purification of this compound is often achieved using preparative thin-layer chromatography (PTLC) on silica gel plates, with an appropriate solvent system to isolate the pure compound.

Structural Elucidation

The structure of the isolated this compound is confirmed using a combination of spectroscopic methods, including:

-

Mass Spectrometry (MS) : To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy : To observe the characteristic absorption maxima of the flavonoid chromophore.

-

Infrared (IR) Spectroscopy : To identify the functional groups present in the molecule.

The following diagram illustrates a general workflow for the extraction and isolation of this compound.

References

An In-Depth Technical Guide to Dorsmanin A and Other Bioactive Compounds from Dorstenia Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Dorstenia, belonging to the Moraceae family, comprises a diverse group of herbaceous plants predominantly found in the tropical and subtropical regions of the world. Traditionally, various Dorstenia species have been utilized in folk medicine for the treatment of a wide array of ailments, including infections, inflammatory conditions, and skin diseases. Modern phytochemical investigations have revealed that these plants are a rich repository of unique secondary metabolites, particularly prenylated and geranylated flavonoids, which exhibit a broad spectrum of biological activities. This technical guide provides a comprehensive overview of Dorsmanin A and other notable compounds isolated from Dorstenia species, with a focus on their chemical structures, biological activities, and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug discovery.

Chemical Diversity of Bioactive Compounds in Dorstenia Species

The genus Dorstenia is a prolific source of structurally diverse flavonoids, including chalcones, flavanones, and flavones, many of which are characterized by the presence of prenyl or geranyl side chains. These lipophilic moieties are known to enhance the biological activity of the flavonoid scaffold.

Dorsmanins and Other Prenylated Flavonoids from Dorstenia mannii

Dorstenia mannii is a particularly well-studied species that has yielded a series of prenylated flavanones known as Dorsmanins. These compounds, designated this compound through J, share a common flavanone backbone with varying degrees and positions of prenylation and cyclization.[1][2] In addition to the Dorsmanins, other significant flavonoids have been isolated from D. mannii, including 4-hydroxylonchocarpin, 4-methoxylonchocarpin, 6-prenylchrysoeriol, 6,8-diprenyleriodictyol, and gancaonin P.[1] The structures of these compounds have been elucidated through extensive spectroscopic analysis, including 1H NMR, 13C NMR, and mass spectrometry.[1]

Quantitative Bioactivity Data

The compounds isolated from Dorstenia species have been evaluated for a range of biological activities. The following tables summarize the available quantitative data to facilitate comparison.

Table 1: Antimicrobial Activity of Compounds from Dorstenia mannii

| Compound | Test Organism | MIC (µg/mL) | Reference |

| Dorsmanin C | Pseudomonas aeruginosa PA01 | 4 | [3] |

| Dorsmanin F | Escherichia coli ATCC strain | 4 | [3] |

| Dorsmanin F | Pseudomonas aeruginosa PA01 | ≤ 32 | [4] |

| Dorsmanin G | Pseudomonas aeruginosa PA01, PA124, Providencia stuartii, Mycobacterium tuberculosis MTCS1 | ≤ 32 | [3] |

| 6,8-diprenyleriodictyol | Pseudomonas aeruginosa PA01 | ≤ 32 | [4] |

| Methanol Extract of D. mannii | Candida albicans | 64 | [3] |

MIC: Minimum Inhibitory Concentration

Table 2: Antioxidant Activity of Compounds from Dorstenia Species

| Compound | Assay | IC50 | Reference |

| 6,8-diprenyleriodictyol | DPPH radical scavenging | < 1 µM | [5] |

| Dorsmanin C | DPPH radical scavenging | < 1 µM | [5] |

| Dorsmanin F | DPPH radical scavenging | < 1 µM | [5] |

| Ethanolic Twig Extract of D. mannii | DPPH radical scavenging | 5.58 mg/mL | [6] |

| Hexane Twig Extract of D. mannii | DPPH radical scavenging | 6.82 mg/mL | [6] |

| Ethanolic Twig Extract of D. mannii | NO scavenging | 0.08 mg/mL | [6] |

| Hexane Twig Extract of D. mannii | NO scavenging | 0.10 mg/mL | [6] |

IC50: Half-maximal Inhibitory Concentration; DPPH: 2,2-diphenyl-1-picrylhydrazyl; NO: Nitric Oxide

Experimental Protocols

Bioassay-Guided Isolation of Bioactive Compounds

A common strategy for the discovery of new bioactive compounds from natural sources is bioassay-guided fractionation. This process involves a stepwise separation of a crude plant extract into fractions of decreasing complexity, with each fraction being tested for a specific biological activity. The most active fractions are then subjected to further purification to isolate the pure, active compounds.

General Procedure for Isolation of Flavonoids from Dorstenia mannii

The following is a generalized protocol for the isolation of flavonoids from the twigs of Dorstenia mannii, based on methodologies described in the literature.[1][3]

-

Extraction: Air-dried and powdered twigs of D. mannii are extracted with methanol at room temperature for 48 hours. The resulting extract is then concentrated under reduced pressure to yield a crude methanol extract.

-

Fractionation: The crude extract is subjected to column chromatography on silica gel. A solvent gradient of increasing polarity, typically starting with n-hexane and gradually increasing the proportion of ethyl acetate and then methanol, is used to elute the column. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Purification: Fractions showing promising profiles on TLC are combined and subjected to further purification using techniques such as preparative TLC or high-performance liquid chromatography (HPLC) to yield pure compounds.

Antimicrobial Susceptibility Testing

The antimicrobial activity of the isolated compounds is commonly determined using broth microdilution methods to ascertain the Minimum Inhibitory Concentration (MIC).

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.

-

Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the broth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions for the test organism (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Signaling Pathways and Mechanisms of Action

Anti-inflammatory Activity: Inhibition of NF-κB and MAPK Signaling Pathways

Flavonoids, including those found in Dorstenia species, are known to exert their anti-inflammatory effects through the modulation of key signaling pathways involved in the inflammatory response. Two of the most important pathways are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[7][8]

Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS), a cascade of events leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This allows the NF-κB dimer (typically p50/p65) to translocate to the nucleus, where it binds to the DNA and promotes the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[9][10][11]

Simultaneously, pro-inflammatory stimuli can activate the MAPK signaling pathways, which involve a cascade of protein kinases (e.g., JNK, ERK, p38). Activated MAPKs can phosphorylate and activate transcription factors such as AP-1, which also contributes to the expression of pro-inflammatory genes.[7]

Prenylated flavonoids from Dorstenia and other sources have been shown to inhibit these pathways at various points. They can suppress the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of NF-κB. They can also inhibit the phosphorylation of key kinases in the MAPK pathway.[7][8]

Conclusion

This compound and the diverse array of other bioactive compounds isolated from Dorstenia species represent a promising frontier in the search for new therapeutic agents. Their potent antimicrobial, antioxidant, and anti-inflammatory properties, underpinned by mechanisms such as the inhibition of key signaling pathways, highlight their potential for development into novel drugs. This technical guide has provided a consolidated overview of the current knowledge on these fascinating natural products, with the aim of stimulating further research and development in this area. The detailed data and protocols presented herein are intended to equip researchers with the necessary information to explore the full therapeutic potential of the chemical constituents of the Dorstenia genus.

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Antitrichomonal and antioxidant activities of Dorstenia barteri and Dorstenia convexa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. PHYTOCHEMICAL SCREENING, EVALUATION OF IN-VITRO ANTIOXIDANT ACTIVITIES AND ACUTE TOXICITY EFFECT OF ORGANIC EXTRACTS OF DORSTENIA MANNII (MORACEAE) | HEALTH SCIENCES AND DISEASE [hsd-fmsb.org]

- 7. Flavonoids as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Potential Role of Flavonoids in Treating Chronic Inflammatory Diseases with a Special Focus on the Anti-Inflammatory Activity of Apigenin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to Dorsomorphin (Dorsmanin A) for Researchers and Drug Development Professionals

An Overview of Dorsomorphin: A Multi-Targeted Kinase Inhibitor

Dorsomorphin, also known as Compound C and BML-275, is a widely utilized small molecule inhibitor with primary activity against AMP-activated protein kinase (AMPK) and Bone Morphogenetic Protein (BMP) type I receptors.[1][2] It functions as a reversible, ATP-competitive inhibitor.[3] While extensively used as a tool to study AMPK-related signaling, it is crucial for researchers to recognize its significant off-target effects, most notably the inhibition of BMP receptors ALK2, ALK3, and ALK6, and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2/KDR).[4][5][6] This guide provides a comprehensive review of Dorsomorphin's literature, presenting quantitative data, detailed experimental protocols, and visual diagrams of the affected signaling pathways to aid in its effective and accurate application in research.

Quantitative Data

The following tables summarize the inhibitory activity of Dorsomorphin against various kinases and its effective concentrations in different cellular and in vivo models.

Table 1: Inhibitory Potency of Dorsomorphin Against Key Kinase Targets

| Target Kinase | Parameter | Value (nM) | Notes |

| AMP-activated protein kinase (AMPK) | Kᵢ | 109 | ATP-competitive inhibition. |

| ALK2 (BMPR-IA) | IC₅₀ | 148.1 | |

| ALK3 (BMPR-IB) | - | - | Inhibits BMP-mediated SMAD1/5/8 phosphorylation. |

| ALK6 (BMPR-IC) | - | - | Inhibits BMP-mediated SMAD1/5/8 phosphorylation. |

| VEGFR2 (KDR) | IC₅₀ | 25.1 | Significant off-target effect. |

| ALK5 (TGFβR-I) | IC₅₀ | 10,760 | |

| PDGFRβ | - | No significant inhibition | |

| ZAPK | - | No significant inhibition | [1][7] |

| SYK | - | No significant inhibition | [1][7] |

| PKCθ | - | No significant inhibition | [1][7] |

| PKA | - | No significant inhibition | [1][7] |

| JAK3 | - | No significant inhibition | [1][7] |

Table 2: Effective Concentrations of Dorsomorphin in Cellular and In Vivo Models

| Model System | Application | Effective Concentration/Dosage | Reference |

| C2C12 cells | Inhibition of osteogenic differentiation | 4 µM | [8] |

| Human Pluripotent Stem Cells | Neural differentiation | - | [1] |

| Mouse Embryonic Stem Cells | Cardiomyogenesis | 2 µM | [9] |

| Various Cancer Cell Lines | Induction of apoptosis | Varies (e.g., 10 µM) | [7] |

| Zebrafish Embryos | Dorsalization | 2 µM | [4] |

| Zebrafish Embryos | Inhibition of angiogenesis | 10 µM | [4] |

| Mice | Inhibition of formalin-induced inflammatory nociception | - | [1] |

| Mice | In vivo studies | 10 mg/kg (intraperitoneal) | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving Dorsomorphin.

Preparation of Dorsomorphin Stock Solution

-

Reconstitution: Dorsomorphin is typically supplied as a lyophilized powder. To prepare a 10 mM stock solution, dissolve 1 mg of Dorsomorphin (MW: 399.49 g/mol ) in 250.3 µL of dimethyl sulfoxide (DMSO).

-

Solubilization: If necessary, gently warm the solution to 37°C for 3-5 minutes and use sonication to ensure complete dissolution.[11]

-

Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C.[7] The solution is stable for up to 3 months at -20°C.[7]

In Vitro Kinase Assay

This protocol is for determining the inhibitory effect of Dorsomorphin on a specific kinase, such as AMPK.

-

Reaction Mixture: Prepare a reaction mixture containing the purified kinase, a suitable substrate (e.g., SAMS peptide for AMPK), and a buffer containing ATP. A typical reaction buffer for an AMPK assay is 40 mM HEPES (pH 7.0), 80 mM NaCl, 0.8 mM EDTA, 5 mM MgCl₂, 0.025% BSA, and 0.8 mM DTT.[3]

-

Inhibitor Addition: Add varying concentrations of Dorsomorphin or vehicle control (DMSO) to the reaction mixture.

-

Initiation and Incubation: Initiate the kinase reaction by adding radiolabeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP) at a concentration of approximately 10 µM.[4] Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).[3]

-

Termination: Stop the reaction by adding a solution such as 1% phosphoric acid.[3]

-

Detection: Transfer the reaction mixture to a filter plate (e.g., 96-well MultiScreen plates) to capture the phosphorylated substrate. Wash the plate multiple times with 1% phosphoric acid to remove unincorporated ATP.[3]

-

Quantification: Measure the amount of incorporated radioactivity using a scintillation counter or other appropriate detector.

-

Data Analysis: Calculate the percentage of kinase inhibition for each Dorsomorphin concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Western Blotting for Phospho-AMPK (Thr172)

This protocol describes the detection of the activated form of AMPK in cell lysates.

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with Dorsomorphin at the desired concentration and for the specified duration. Include positive (e.g., AICAR treatment) and negative (vehicle control) controls.[7]

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[12] A common lysis buffer recipe is: 150 mM NaCl, 1.0% NP-40 or 0.1% Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, 50 mM Tris-HCl (pH 8.0), and protease/phosphatase inhibitors.[12]

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysates at high speed (e.g., 12,000 rpm) for 20 minutes at 4°C to pellet cellular debris.[12]

-

-

Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA or Bradford assay).

-

Sample Preparation:

-

Normalize the protein concentration of all samples.

-

Add an equal volume of 2x Laemmli sample buffer (containing SDS and a reducing agent like β-mercaptoethanol).[12]

-

Boil the samples at 95-100°C for 5 minutes to denature the proteins.

-

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein (typically 20-30 µg) per lane of an SDS-polyacrylamide gel.[12]

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% w/v BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[13]

-

Incubate the membrane with a primary antibody specific for phospho-AMPKα (Thr172) overnight at 4°C with gentle agitation. The antibody should be diluted in TBST according to the manufacturer's recommendation.[13]

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in the previous step.

-

-

Detection:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total AMPKα or a housekeeping protein like β-actin.

-

Alkaline Phosphatase (ALP) Assay for Osteogenic Differentiation

This assay is used to assess the effect of Dorsomorphin on BMP-induced osteogenic differentiation.

-

Cell Culture: Plate mesenchymal stem cells or pre-osteoblastic cells (e.g., C2C12) in a multi-well plate.

-

Induction of Differentiation: Induce osteogenic differentiation by treating the cells with an osteogenic medium, which typically contains a BMP ligand (e.g., BMP4 or BMP6).[8]

-

Dorsomorphin Treatment: Treat the cells with varying concentrations of Dorsomorphin or a vehicle control in the osteogenic medium.

-

Incubation: Culture the cells for a period of 5-14 days, replacing the medium with fresh medium containing the respective treatments every 2-3 days.[8][14]

-

ALP Activity Measurement:

-

Wash the cells with PBS.

-

Lyse the cells in a suitable buffer.

-

Measure the ALP activity in the cell lysates using a colorimetric assay.[15] This is often done by measuring the conversion of p-nitrophenyl phosphate (pNPP) to p-nitrophenol, which can be quantified by measuring the absorbance at 405 nm.

-

-

Data Analysis: Normalize the ALP activity to the total protein concentration in each sample. Compare the ALP activity in Dorsomorphin-treated cells to the control groups.

In Vivo Administration

-

Preparation of Dosing Solution: For intraperitoneal injection in mice, Dorsomorphin can be formulated in a vehicle such as 10% DMSO + 90% saline.[10] Ensure the final DMSO concentration is well-tolerated by the animals.

-

Administration: Administer the prepared solution to the animals via the desired route (e.g., intraperitoneal injection). A common dosage used in mice is 10 mg/kg.[10]

-

Monitoring and Analysis: Monitor the animals for any adverse effects. At the end of the experiment, collect tissues for downstream analysis, such as Western blotting, immunohistochemistry, or gene expression analysis.

Visualization of Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways affected by Dorsomorphin and a general experimental workflow.

Conclusion and Recommendations

Dorsomorphin is a valuable pharmacological tool for investigating AMPK and BMP signaling pathways. However, its utility is nuanced by its off-target activities, particularly its potent inhibition of VEGFR2. Researchers must exercise caution in interpreting data obtained using Dorsomorphin, especially when studying processes where both BMP and VEGF signaling are implicated, such as angiogenesis.[4][5] To ensure the specificity of the observed effects, it is highly recommended to:

-

Use the lowest effective concentration of Dorsomorphin to minimize off-target effects.

-

Employ complementary approaches , such as using more selective inhibitors (e.g., DMH1 for BMP signaling), genetic knockdown (siRNA/shRNA), or knockout models to validate findings.[6]

-

Always include appropriate controls to account for potential off-target and vehicle effects.

By adhering to these principles and utilizing the detailed information provided in this guide, researchers can leverage Dorsomorphin as a powerful tool to advance our understanding of cellular signaling in health and disease.

References

- 1. iscabiochemicals.com [iscabiochemicals.com]

- 2. agscientific.com [agscientific.com]

- 3. selleckchem.com [selleckchem.com]

- 4. In Vivo Structure Activity Relationship Study of Dorsomorphin Analogs Identifies Selective VEGF and BMP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vivo structure-activity relationship study of dorsomorphin analogues identifies selective VEGF and BMP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Dorsomorphin (Compound C) | Cell Signaling Technology [cellsignal.com]

- 8. Dorsomorphin inhibits BMP signals required for embryogenesis and iron metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dorsomorphin, a Selective Small Molecule Inhibitor of BMP Signaling, Promotes Cardiomyogenesis in Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dorsomorphin | BML-275 | AMPK inhibitor | TargetMol [targetmol.com]

- 11. apexbt.com [apexbt.com]

- 12. docs.abcam.com [docs.abcam.com]

- 13. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 14. Alpinetin alleviates osteoporosis by promoting osteogenic differentiation in BMSCs by triggering autophagy via PKA/mTOR/ULK1 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Alkaline Phosphatase Activity of Serum Affects Osteogenic Differentiation Cultures - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Determination of the Antioxidant Activity of Dorsmanin A using the DPPH Assay

For Researchers, Scientists, and Drug Development Professionals

Abstract